molecular formula C16H17N3O B11854017 (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol

(2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol

Cat. No.: B11854017
M. Wt: 267.33 g/mol
InChI Key: GRQSICKIIYSSBV-UHFFFAOYSA-N
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Description

(2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is a complex organic compound that features a quinoline core substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroquinoline with 1-ethyl-3-methyl-4-pyrazolecarboxaldehyde under basic conditions, followed by reduction of the resulting intermediate to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline ketones or aldehydes.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyrazole rings can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)amine
  • (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)ethanol

Uniqueness

Compared to similar compounds, (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol has a unique hydroxyl group that allows for additional chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

[2-(1-ethyl-3-methylpyrazol-4-yl)quinolin-4-yl]methanol

InChI

InChI=1S/C16H17N3O/c1-3-19-9-14(11(2)18-19)16-8-12(10-20)13-6-4-5-7-15(13)17-16/h4-9,20H,3,10H2,1-2H3

InChI Key

GRQSICKIIYSSBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)CO

Origin of Product

United States

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